4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine
Description
Properties
CAS No. |
144235-90-5 |
|---|---|
Molecular Formula |
C16H16N4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[(4-methylphenyl)diazenyl]thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C16H16N4S/c1-9-4-6-12(7-5-9)19-20-16-14(17)13-10(2)8-11(3)18-15(13)21-16/h4-8H,17H2,1-3H3 |
InChI Key |
BUYSURGDAZDJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=C(S2)N=C(C=C3C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine typically involves the condensation of 4,6-dimethyl-3-cyanopyridine-2(1H)-thione with 4-methylphenylhydrazine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects . The compound may inhibit or activate certain biochemical pathways, leading to its observed pharmacological activities .
Comparison with Similar Compounds
Key Observations :
Key Findings :
- The target compound’s hydrazinylidene group may enhance binding to kinase ATP pockets, similar to DRAK2 inhibitors in . However, selectivity remains a challenge for thienopyridine derivatives .
- Structural modifications, such as methoxy groups in benzofuran-3(2H)-ones, demonstrate that substituent choice critically impacts selectivity and potency .
Biological Activity
4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound belongs to the class of thienopyridines and features a hydrazine moiety that may contribute to its biological effects. Its structure can be represented as follows:
- Chemical Formula : CHNS
- Molecular Weight : 284.37 g/mol
Biological Activity Overview
Research into the biological activity of this compound indicates a range of potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.
- Studies indicate that it may inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth.
-
Case Studies :
- In vitro studies demonstrated that 4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine exhibited significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values of 15 µM and 10 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT-116 | 10 |
Antimicrobial Activity
-
Mechanism of Action :
- The compound exhibits antibacterial properties by disrupting bacterial cell membranes and inhibiting protein synthesis.
- It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
-
Case Studies :
- A study evaluating its antimicrobial efficacy revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of thienopyridines similar to this compound. These derivatives often show enhanced activity due to structural modifications that improve their interaction with biological targets.
Synthesis and Evaluation
The synthesis typically involves multi-step organic reactions, including condensation reactions between appropriate hydrazines and thienopyridine derivatives. The resulting compounds are then screened for various biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
